2,4,5-Trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,4,5-Trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting ortho-aminothiophenol with methoxybenzaldehyde under oxidative conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with 2,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization. The benzothiazole moiety may interact with various enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-cancer properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group used in cancer treatment.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
2,4,5-Trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the trimethoxyphenyl group and the benzothiazole moiety, which may confer a combination of biological activities not seen in other compounds.
Properties
CAS No. |
870458-11-0 |
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Molecular Formula |
C18H18N2O5S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H18N2O5S/c1-22-10-5-6-16-12(7-10)19-18(26-16)20-17(21)11-8-14(24-3)15(25-4)9-13(11)23-2/h5-9H,1-4H3,(H,19,20,21) |
InChI Key |
SWIKCCMGFJOKLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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